molecular formula C8H9N3O2S B13027720 Methyl 2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate

Methyl 2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate

Cat. No.: B13027720
M. Wt: 211.24 g/mol
InChI Key: SFFCUCYTHQGWTJ-UHFFFAOYSA-N
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Description

Methyl2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate is a heterocyclic compound that belongs to the class of imidazothiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate typically involves the condensation of thioamides with α-haloketones under basic conditions. This reaction forms the imidazothiazole ring system, which is then esterified to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods allow for better control over reaction parameters, such as temperature and pressure, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anticancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    WAY-181187: An anxiolytic agent.

    Pifithrin-β: An antineoplastic agent.

Uniqueness

Methyl2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate is unique due to its specific structural features and the presence of both imidazole and thiazole rings. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

methyl 2-(2-methyl-3aH-imidazo[4,5-d][1,3]thiazol-5-yl)acetate

InChI

InChI=1S/C8H9N3O2S/c1-4-9-7-8(14-4)11-5(10-7)3-6(12)13-2/h7H,3H2,1-2H3

InChI Key

SFFCUCYTHQGWTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2C(=NC(=N2)CC(=O)OC)S1

Origin of Product

United States

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